5-Bromo-6-methyl-1H-indazole
Overview
Description
The compound 5-Bromo-6-methyl-1H-indazole is a derivative of indazole, which is a heterocyclic compound featuring a pyrazole ring fused to a benzene ring. Indazole derivatives are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of indazole derivatives can be achieved through various methods. For instance, the 1,3-dipolar cycloaddition of 3-phenylsydnone with p-toluquinone has been used to afford 5-methyl- and 6-methyl-2-phenyl-2H-indazole-4,7-diones. Subsequent reactions with bromine can yield mono- and dibromo derivatives, such as 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione . Another approach involves the N1-arylation of 5-bromoindazole-3-carboxylic acid methylester with 4-chloro-2-cyanopyridine, followed by conversion to diethylamide . Additionally, regiospecific synthesis methods have been reported, such as the palladium-catalyzed Suzuki coupling of 5-bromo-1-methyl-6,7-dihydro-1H-indazole with indole-2-boronate to prepare N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers .
Molecular Structure Analysis
The molecular structure of indazole derivatives can be elucidated using techniques such as single crystal X-ray diffraction. For example, the crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione has been determined, revealing a monoclinic space group with specific cell dimensions and angles . Similarly, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide has been confirmed, with two symmetry-independent molecules in the asymmetric unit and no significant differences in bond lengths and angles .
Chemical Reactions Analysis
Indazole derivatives can undergo various chemical reactions, including bromination. The bromination of indazole has been studied, revealing the reactivity sequence of different positions in the indazole species and providing bimolecular rate coefficients for the attack by Br2 on molecular indazole . Alkylation reactions have also been performed on related compounds, such as 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol, with bromoalkanes in the presence of sodium hydroxide .
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives can be characterized using spectroscopic techniques and elemental analysis. For instance, the title compound in has been identified using FT-IR, 1H NMR, 13C NMR spectroscopy, and elemental analysis. The crystal packing is stabilized by hydrogen bonds and π-π stacking interactions. The physicochemical properties of new S-derivatives of related compounds have been investigated, and their antibacterial activity has been compared to that of kanamycin, suggesting potential for further research against multi-resistant strains of microorganisms .
Scientific Research Applications
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Antihypertensive Research
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Anticancer Research
- Indazole derivatives have shown potential in anticancer research .
- For instance, a series of novel indazole derivatives has been synthesized and evaluated for anticancer activities. The compounds were tested on three human cancer cell lines, and some showed higher inhibitory activity on the viability of the cells when compared with the standard methotrexate .
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Antidepressant Research
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Anti-inflammatory Research
- Indazole derivatives have been used in anti-inflammatory research .
- For example, 6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2’,3’:1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine (ITB), a novel inhibitor of cyclo-oxygenase-2 (COX-2), was investigated for its effect on the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage .
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Antibacterial Research
- Indazole derivatives have been used in antibacterial research .
- For instance, the antimicrobial activities of 2-arylidene-6-furfurylidene cyclohexanones and hexahydroindazoles were studied, and it was found that the majority of the compounds had moderate-to-high activity against the test cultures of Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .
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Other Scientific Research
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Phosphoinositide 3-Kinase δ Inhibitors
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Hypoglycemic Agents
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Antiprotozoal Agents
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Anti-HIV Agents
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Synthetic Approaches
- Recent strategies for the synthesis of 1H- and 2H-indazoles have been published during the last five years. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
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Antiproliferative Activities
- Several new N-phenyl-1H-indazole-1-carboxamides were prepared and evaluated for their in vitro antiproliferative activities against the tumor cell lines panel derived from nine clinically isolated cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast) .
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Phosphoinositide 3-Kinase δ Inhibitors
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Hypoglycemic Agents
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Antiprotozoal Agents
-
Anti-HIV Agents
-
Synthetic Approaches
- Recent strategies for the synthesis of 1H- and 2H-indazoles have been published during the last five years. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
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Antiproliferative Activities
- Several new N-phenyl-1H-indazole-1-carboxamides were prepared and evaluated for their in vitro antiproliferative activities against the tumor cell lines panel derived from nine clinically isolated cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast) .
Safety And Hazards
Future Directions
Indazole-containing derivatives, including 5-Bromo-6-methyl-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Therefore, future research may focus on developing new synthetic approaches to these compounds and exploring their potential applications in drug development .
properties
IUPAC Name |
5-bromo-6-methyl-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-8-6(3-7(5)9)4-10-11-8/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDBMGRTYFPTEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646665 | |
Record name | 5-Bromo-6-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-methyl-1H-indazole | |
CAS RN |
885223-72-3 | |
Record name | 5-Bromo-6-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-6-methyl-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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